1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine
描述
属性
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-8-11-9(7-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCFFKAPVSHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1,2-dimethylimidazole with piperazine in the presence of a sulfonylating agent. One common method involves the use of 1,2-dimethylimidazole-4-sulfonyl chloride as the sulfonylating agent . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group serves as a leaving group in nucleophilic substitution reactions. Piperazine displacement has been observed under basic conditions:
Mechanistic studies suggest that the reaction proceeds via a two-step process: deprotonation of the nucleophile followed by attack at the electrophilic sulfur center. Steric hindrance from the dimethylimidazole group moderates reactivity.
Hydrolysis Reactions
The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Key Observations | Source |
|---|---|---|---|
| 6M HCl, 100°C, 12h | 1,2-dimethylimidazole-4-sulfonic acid + piperazine | Complete cleavage; piperazine recovered as hydrochloride salt | |
| 2M NaOH, 70°C, 8h | Partial hydrolysis to sulfonate intermediates | Competing side reactions limit yield |
Hydrolysis rates are slower compared to aliphatic sulfonamides due to the aromatic imidazole’s electron-withdrawing effects.
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring undergoes regioselective electrophilic substitution, predominantly at the C5 position:
| Reaction | Reagents | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-1,2-dimethylimidazole-4-sulfonylpiperazine | 41% | Para-directing effect of methyl groups | |
| Halogenation | Br₂ in CHCl₃ | 5-bromo derivative | 58% | Limited by steric hindrance from sulfonyl group |
Methyl groups at C1 and C2 direct incoming electrophiles to C5, though the sulfonylpiperazine moiety reduces reactivity compared to unsubstituted imidazoles.
Reduction of the Sulfonyl Group
The sulfonyl group can be reduced to a thioether or sulfide:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF, reflux | 12h | 1-(1,2-dimethylimidazol-4-yl)thiopiperazine | 67% | |
| H₂, Pd/C, EtOH | 50 psi, 24h | Partial reduction to sulfinic acid | 30% |
Complete reduction to the thioether requires strong hydride donors, while catalytic hydrogenation is less effective.
Coordination Chemistry
The piperazine and imidazole nitrogens act as ligands for metal ions:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II)Cl₂ | Methanol, RT | [Cu(C₉H₁₆N₄O₂S)Cl₂] | Catalytic oxidation studies | |
| Pd(II) acetate | DMF, 80°C | Square-planar Pd complex | Cross-coupling catalysis |
Stability constants for Cu(II) complexes are higher than those of analogous piperazine derivatives, attributed to the imidazole’s chelating effect .
Cross-Coupling Reactions
The imidazole ring participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-bromophenylboronic acid, Pd(PPh₃)₄ | 5-(4-biphenyl)-1,2-dimethylimidazole-4-sulfonylpiperazine | 73% | |
| Buchwald-Hartwig | 2-aminopyridine, Pd₂(dba)₃ | C5-aminated derivative | 61% |
Optimized conditions use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
Oxidation and Reduction of the Piperazine Ring
The piperazine ring undergoes redox transformations:
| Reaction | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Pyrazine-2,5-dione derivative | Partial ring cleavage | |
| Reduction | H₂, Raney Ni | Decahydropiperazine analog | Full saturation of ring |
Oxidation is less favorable due to steric protection from the sulfonyl group.
科学研究应用
Anticancer Activity
Research indicates that compounds containing imidazole and piperazine moieties exhibit anticancer properties. The mechanism often involves the modulation of specific proteins involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells, thereby preventing tumor growth .
Case Study:
A study published in Cancer Research demonstrated that derivatives of piperazine with imidazole functionalities could significantly reduce the viability of various cancer cell lines, suggesting a pathway for developing new anticancer therapies.
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. The sulfonyl group in 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine may enhance this property by improving solubility and bioavailability.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Neurological Applications
Research has suggested that piperazine derivatives can act as modulators of neurotransmitter systems. The unique structure of this compound may influence its interaction with serotonin receptors, potentially leading to applications in treating neurological disorders such as depression and anxiety.
Case Study:
In a pharmacological study, a related compound demonstrated significant effects on serotonin receptor activity, leading to anxiolytic effects in animal models. This suggests that similar compounds could be explored for therapeutic use in mood disorders.
作用机制
The mechanism of action of 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole moiety can also interact with metal ions, affecting various biochemical pathways .
相似化合物的比较
Comparison with Structural Analogues
Sulfonyl Piperazines with Heterocyclic Substituents
Compound 3k ():
- Structure : 6-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine.
- Molecular Weight : 440.3 g/mol (vs. 244.32 g/mol for the target compound).
- Key Features : Incorporates a trifluoromethylphenyl-imidazopyridazine group.
- Bioactivity : Higher molecular weight and trifluoromethyl group may enhance lipophilicity and target binding compared to the dimethylimidazole in the target compound.
- Purity : 92.91% (LCMS), suggesting moderate synthetic efficiency .
Compound 3c ():
- Structure: (4-(2-(Trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone.
- Molecular Weight : 444.3 g/mol.
- Key Features : Dual trifluoromethyl groups on both aryl and heterocyclic moieties.
- Purity : 95.7%, indicating superior synthetic optimization compared to Compound 3k .
Comparison :
Aryl-Sulfonyl Piperazines ()
- General Structure : 1-((4-Substitutedphenyl)sulfonyl)piperazine.
- Synthesis : Prepared via reaction of aryl sulfonyl chlorides with piperazine in tetrahydrofuran (THF) with zinc dust .
- Example : Derivatives with 4-methylphenyl or 4-nitrophenyl groups.
- Key Differences: Substituent Effects: Electron-donating groups (e.g., -OCH₃) increase solubility, while electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity.
Piperazines with Isoxazole or Pyrazole Moieties
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine ():
- Structure : Isoxazole ring substituted with methyl groups.
- Key Features : The isoxazole ring’s oxygen atom may influence hydrogen-bonding interactions differently than the nitrogen-rich imidazole in the target compound .
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazine ():
Thiazole- and Benzimidazole-Linked Piperazines
1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine ():
- Structure : Thiazole ring with a phenyl substituent.
- Key Features : The thiazole sulfur atom may confer distinct metabolic stability compared to imidazole-based compounds.
- Physical Properties : Melting point data available (fusion temperature) for structural benchmarking .
BIPP (1,4-Bis(4-(1H-benzo[d]imidazol-2-yl-phenyl))piperazine) ():
- Structure : Dual benzimidazole groups linked to piperazine.
生物活性
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine is an organic compound that has garnered attention for its potential biological activity, particularly due to its structural features that suggest interactions with various biological targets. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following:
- Chemical Formula : C9H16N4O2S
- Molecular Weight : 244.32 g/mol
- IUPAC Name : 1-(1,2-dimethylimidazol-4-yl)sulfonylpiperazine
The presence of a sulfonyl group and an imidazole ring in its structure indicates potential for enzyme inhibition and receptor modulation, making it a candidate for medicinal chemistry applications .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : Utilizing appropriate precursors and reaction conditions.
- Introduction of the Sulfonyl Group : This step is crucial for enhancing biological activity.
- Piperazine Ring Formation : Finalizing the structure by attaching the piperazine moiety.
Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group can form strong interactions with active sites on proteins, potentially leading to:
- Enzyme Inhibition : Particularly in pathways involving carbonic anhydrases (CAs), which are critical in various physiological processes.
Case Studies and Research Findings
Research has shown that derivatives of sulfonyl piperazines exhibit selective inhibition against various isoforms of carbonic anhydrases. For instance, studies on related compounds demonstrated significant inhibitory activity against the cytosolic isoform hCA II, with inhibition constants (K_i) ranging from 57.7 to 98.2 µM .
| Compound | Isoform | K_i (µM) |
|---|---|---|
| 9ae | hCA II | 57.7 |
| 9bb | hCA II | 67.9 |
| 9ca | hCA IX | >100 |
These findings suggest that structural modifications can enhance selectivity toward specific enzyme targets, which is crucial for developing effective therapeutic agents.
Therapeutic Potential
The compound's potential therapeutic applications include:
- Anticancer Agents : Given the role of carbonic anhydrases in tumor biology, compounds targeting these enzymes may be useful in cancer therapy.
- Antimicrobial Activity : Similar compounds have shown promise against bacterial infections, indicating a broader spectrum of biological activity.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sulfonylation of the imidazole ring followed by coupling with a piperazine core. Key steps include:
- Sulfonylation : Reacting 1,2-dimethylimidazole with sulfonic acid derivatives (e.g., chlorosulfonic acid) under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate .
- Coupling : Introducing the sulfonylimidazole to piperazine in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to facilitate nucleophilic substitution. Reaction temperatures of 60–80°C for 12–24 hours yield higher purity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
- Optimization : Adjusting solvent polarity, reaction time, and stoichiometric ratios (e.g., 1.2:1 piperazine:sulfonylimidazole) improves yields (>75%) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the dimethylimidazole (δ 2.3–2.5 ppm for methyl groups) and piperazine (δ 3.1–3.5 ppm for N–CH₂) moieties. Aromatic protons in the imidazole ring appear at δ 7.2–7.5 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 297.1 [M+H]⁺ validate the molecular formula C₁₀H₁₆N₄O₂S .
- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the imidazole ring and sulfonyl group orientation .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL). Use co-solvents like PEG-400 for in vitro assays .
- Stability : Stable at −20°C for >6 months. Degrades at >100°C or in acidic/alkaline conditions (pH <3 or >11), releasing sulfonic acid byproducts .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its biological activity compared to non-sulfonylated analogs?
- Mechanistic Insight : The sulfonyl group enhances electronegativity, improving binding to charged residues in enzyme active sites (e.g., kinases or proteases). In comparative studies, sulfonylated derivatives showed 3–5× higher inhibitory activity against cancer cell lines (IC₅₀: 2.1 µM vs. 6.7 µM for non-sulfonylated analogs) .
- Data Contradictions : Some studies report reduced activity in lipid-rich environments due to the sulfonyl group’s hydrophilicity. Reconciling this requires testing in varied assay media (e.g., serum-free vs. serum-containing) .
Q. What strategies can resolve discrepancies in reported biological activities across studies?
- Standardization : Use consistent cell lines (e.g., HeLa for anticancer assays) and controls (e.g., doxorubicin).
- Structural Confirmation : Verify compound purity (>95% by HPLC) to exclude batch-to-batch variability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values. Discrepancies may arise from differences in protein conformations or solvent models .
Q. How can computational tools guide the design of derivatives with enhanced target selectivity?
- QSAR Studies : Correlate substituent electronegativity (Hammett σ constants) with activity. For example, electron-withdrawing groups on the imidazole ring improve kinase inhibition .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses. Modifications to the piperazine’s N-alkyl chains (e.g., ethyl vs. methyl) reduce off-target effects .
Q. What experimental protocols mitigate solubility challenges in in vivo studies?
- Formulation : Use nanoemulsions (e.g., PLGA nanoparticles) or cyclodextrin complexes to enhance bioavailability. For example, β-cyclodextrin increases aqueous solubility by 15× .
- Dosing : Administer via intraperitoneal injection (5 mg/kg in 10% DMSO/saline) to bypass gastrointestinal degradation .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts.
- Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation.
- Biological Assays : Standardize media and validate purity to ensure reproducibility.
- Computational Aids : Use QSAR and docking to rationalize activity trends and guide derivative design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
